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Compound of Interest

Compound Name: 2-Cyclobutylideneacetic acid

Cat. No.: B1358119 Get Quote

An In-depth Technical Guide to 2-
Cyclobutylideneacetic Acid
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical

properties of 2-Cyclobutylideneacetic acid (CAS No. 25021-04-9). The information is

compiled to support research, development, and drug discovery efforts. While experimental

data for this specific compound is limited in publicly available literature, this guide presents a

combination of reported data, predicted values, and established principles for related chemical

structures.

Chemical and Physical Properties
2-Cyclobutylideneacetic acid is a carboxylic acid featuring a cyclobutane ring with an

exocyclic double bond. Its structure suggests potential for interesting chemical reactivity and

biological activity.

Table 1: Physical and Chemical Properties of 2-Cyclobutylideneacetic Acid
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Property Value Source/Comment

Molecular Formula C₆H₈O₂ [1]

Molecular Weight 112.13 g/mol [1]

Melting Point 96 °C Reported value.

Boiling Point 110 °C at 2 Torr Reported value.

Density 1.353 ± 0.06 g/cm³ Predicted value.

pKa 4.25 ± 0.41 Predicted value.

Solubility Data not available
Experimental determination is

recommended.

Spectroscopic Data (Predicted)
Due to the absence of published experimental spectra for 2-Cyclobutylideneacetic acid, the

following are predicted chemical shifts and key spectral features based on the analysis of

structurally similar compounds.

¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the vinylic proton, the

protons on the cyclobutane ring, and the carboxylic acid proton.

Carboxylic Acid (-COOH): A broad singlet, typically in the region of 10-12 ppm.

Vinylic Proton (=CH-): A singlet or a multiplet (depending on coupling with adjacent

cyclobutyl protons) in the region of 5.5-6.5 ppm.

Cyclobutyl Protons (-CH₂-): Multiple multiplets in the region of 1.5-3.0 ppm. The protons on

the carbons adjacent to the double bond will be deshielded and appear further downfield.

¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the number of unique carbon

environments.
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Carbonyl Carbon (-COOH): Expected in the range of 170-185 ppm.[1]

Alkene Carbons (=C<): Two distinct signals are expected in the alkene region (115-140

ppm). The carbon of the double bond attached to the cyclobutane ring will be a quaternary

carbon and may show a weaker signal.[1]

Cyclobutyl Carbons (-CH₂-): Signals for the three unique carbons of the cyclobutane ring are

expected in the aliphatic region (15-40 ppm).

Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by the following key absorptions:

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

Conjugation with the double bond may shift this to a slightly lower wavenumber.

C=C Stretch: A medium intensity band around 1640-1680 cm⁻¹.

C-H Stretch (Alkene): A medium intensity band just above 3000 cm⁻¹.

C-H Stretch (Alkane): Strong bands just below 3000 cm⁻¹.

Mass Spectrometry (Predicted)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at

m/z = 112. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl

group (M-17) and the carboxyl group (M-45). Fragmentation of the cyclobutane ring would also

be anticipated.

Experimental Protocols
While a specific, detailed synthesis protocol for 2-Cyclobutylideneacetic acid is not readily

available in the searched literature, established synthetic organic chemistry methods can be

applied. The following are generalized protocols for plausible synthetic routes.

Synthesis via Knoevenagel Condensation
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The Knoevenagel condensation provides a direct route to α,β-unsaturated carboxylic acids

from aldehydes or ketones.

Reaction Scheme:

Cyclobutanone Intermediate

+ Malonic Acid
(Pyridine, Piperidine)

Malonic Acid

2-Cyclobutylideneacetic acid- H₂O, - CO₂

Click to download full resolution via product page

Figure 1: Knoevenagel Condensation Synthesis Route.

Protocol:

Reaction Setup: To a solution of cyclobutanone (1.0 equivalent) in a suitable solvent such as

pyridine, add malonic acid (1.1 to 1.5 equivalents).

Catalyst Addition: Add a catalytic amount of a base, such as piperidine.

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by Thin

Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

Work-up: After completion, cool the reaction mixture and acidify with aqueous HCl. The

product may precipitate or require extraction with an organic solvent (e.g., ethyl acetate).

Purification: The crude product can be purified by recrystallization or column

chromatography.

Synthesis via Wittig Reaction
The Wittig reaction is a reliable method for forming carbon-carbon double bonds.

Reaction Scheme:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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